Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene is a highly complex copper-based compound. This compound is notable for its extensive fluorination and intricate cyclic structure, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This may involve cyclization reactions to form the nonacyclic framework.
Introduction of fluorine atoms: Fluorination can be achieved through electrophilic or nucleophilic fluorination reactions.
Coordination with copper: The final step involves the coordination of the ligand with a copper ion, often under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of such complex compounds is rare due to the intricate and costly synthesis process. if produced, it would likely involve:
Batch processing: To carefully control reaction conditions and ensure high purity.
Purification steps: Including recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the copper center.
Reduction: Reduction reactions could also occur, potentially altering the oxidation state of the copper.
Substitution: Fluorine atoms may be substituted under specific conditions, although this is generally challenging due to the strength of the carbon-fluorine bond.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Non-polar solvents like dichloromethane or toluene are often used.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique electronic properties.
Material Science:
Biology and Medicine
Imaging agents: Due to the presence of copper, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Potential use in drug delivery systems or as an active pharmaceutical ingredient.
Industry
Electronics: Use in the fabrication of electronic components due to its conductive properties.
Coatings: Application in protective coatings to impart resistance to corrosion and wear.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological activity: Interaction with biological molecules could involve coordination to active sites in enzymes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper phthalocyanine: Another copper-based compound with extensive use in dyes and pigments.
Copper fluorides: Compounds like copper(II) fluoride, which also feature fluorine atoms but with simpler structures.
Uniqueness
The uniqueness of Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene lies in its highly fluorinated structure and complex cyclic framework, which may impart unique properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C32H14CuF16N8-2 |
---|---|
Molekulargewicht |
878.0 g/mol |
IUPAC-Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C32H14F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h1-2,7-10,15-18,23-25,31H;/q-4;+2 |
InChI-Schlüssel |
WCOTUBOOANUCOC-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(C(C(C(C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7C(C(C(C(C7F)F)F)F)C([N-]6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=NC2[N-]3)[N-]8)C(=C(C(=C5F)F)F)F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.